molecular formula C15H13Br2N3O3S B6030211 N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

Cat. No.: B6030211
M. Wt: 475.2 g/mol
InChI Key: FUNXZSFNVAGNNF-ISUCCWLISA-N
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Description

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide typically involves a multi-step process. The initial step often includes the bromination of a phenol derivative to introduce bromine atoms at specific positions. This is followed by the formation of a Schiff base through the condensation of the brominated phenol with an appropriate amine. The final step involves the reaction of the Schiff base with a thiophene derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines.

Scientific Research Applications

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of bromine and thiophene groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide
  • **N-[(E)-(3,5-difluoro-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

Uniqueness

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide is unique due to the presence of bromine atoms, which confer distinct chemical properties such as increased reactivity and binding affinity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2N3O3S/c1-9(13-3-2-4-24-13)20-23-8-14(21)19-18-7-10-5-11(16)6-12(17)15(10)22/h2-7,22H,8H2,1H3,(H,19,21)/b18-7+,20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNXZSFNVAGNNF-ISUCCWLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)NN=CC1=C(C(=CC(=C1)Br)Br)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)N/N=C/C1=C(C(=CC(=C1)Br)Br)O)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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